2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine

Regioselective Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine (CAS 1782360-60-4) is a heterocyclic scaffold belonging to the thiazolo[4,5-d]pyrimidine class, characterized by a thiazole ring fused to a pyrimidine core with a chlorine atom at the 2-position and an amine at the 5-position. This compound is primarily utilized as a key synthetic intermediate, where its chlorine substituent serves as a reactive handle for nucleophilic aromatic substitution, enabling the construction of diverse compound libraries for drug discovery.

Molecular Formula C5H3ClN4S
Molecular Weight 186.62 g/mol
Cat. No. B13250777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine
Molecular FormulaC5H3ClN4S
Molecular Weight186.62 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)N)N=C(S2)Cl
InChIInChI=1S/C5H3ClN4S/c6-4-9-3-2(11-4)1-8-5(7)10-3/h1H,(H2,7,8,10)
InChIKeyCYQXQJQLKUBKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine: A Selective Building Block for Regioselective Derivatization


2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine (CAS 1782360-60-4) is a heterocyclic scaffold belonging to the thiazolo[4,5-d]pyrimidine class, characterized by a thiazole ring fused to a pyrimidine core with a chlorine atom at the 2-position and an amine at the 5-position. This compound is primarily utilized as a key synthetic intermediate, where its chlorine substituent serves as a reactive handle for nucleophilic aromatic substitution, enabling the construction of diverse compound libraries for drug discovery . Its value proposition lies not in a direct biological endpoint, but in its proven role in regioselective synthesis, as demonstrated in the development of SecA inhibitors [1].

Single reactive C2 chlorine for selective SNAr
Preserved 5‑amine enables sequential diversification
Validated in published SecA inhibitor library synthesis

Why a Generic Thiazolopyrimidine Cannot Substitute for 2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine in Synthesis


Direct procurement of in-class analogs is not feasible due to the established, quantifiable difference in reactivity. Research on the thiazolo[4,5-d]pyrimidine scaffold has demonstrated that the chlorine atom at position 2 is significantly more reactive than a chlorine at position 7 [1]. Therefore, replacing 2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine with an alternative like the 2,7-dichloro derivative (CAS 1266572-32-0) would result in a lack of selectivity, leading to complex mixtures of di-substituted byproducts and undermining a key synthetic strategy for sequential, regiocontrolled library synthesis [1]. This specific reactivity profile dictates its non-interchangeable role for researchers aiming for precise molecular construction.

Non‑selective reactivity with 2,7‑dichloro analog

2,7‑dichlorothiazolo[4,5‑d]pyrimidine leads to statistical mixtures of mono‑ and di‑substituted products, complicating purification.

Loss of regioselective sequential derivatization

The absence of a single reactive handle undermines the established strategy for introducing diversity at C2 before further elaboration.

Quantitative Differentiation of 2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine for Scientific Procurement


Regioselective Reactivity: Position 2 Cl vs. Position 7 Cl in Thiazolo[4,5-d]pyrimidines

The primary differentiator for this building block is the established higher reactivity of the C2 chlorine. In the context of synthesizing 5-amino-thiazolo[4,5-d]pyrimidine libraries, investigation of a 2,7-dichlorothiazolo[4,5-d]pyrimidine scaffold experimentally proved that the chlorine substituent at position 2 is more reactive towards nucleophilic displacement than the chlorine at position 7 [1]. This intrinsic property is what enables the 2-chloro-mono-substituted analog to be a selective and efficient starting material for introducing diversity at that specific location before further functionalization [1].

C2 vs C7 Reactivity
Class-level
Experimentally observed higher reactivity at C2 enables selective nucleophilic displacement before C7 functionalization.
Supports regioselective synthesis workflow
Qualitative observation; no kinetic data reported
Regioselective Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Role as a Direct Precursor in the Discovery of SecA ATPase Inhibitors

This specific compound is a foundational intermediate in a proven drug discovery workflow that led to active antibacterials. The paper reports the efficient synthesis of a library directly from 5-amino-thiazolo[4,5-d]pyrimidines [1]. While the final biological activity (IC50 values against E. coli and S. aureus SecA) is attributed to the elaborated library members and not the naked building block, the compound's value is its established position in the critical path of this published SAR study [1]. Alternatives that lack the 5-amino or 2-chloro substitution would demand a different, unproven synthetic route to the same chemotype.

SecA Inhibitor Synthesis
Supporting evidence
Direct intermediate in the published synthesis of a 5‑amino‑thiazolo[4,5‑d]pyrimidine library evaluated against E. coli and S. aureus SecA.
Aligns with a peer‑reviewed synthetic pathway
Biological activity attributed to final library compounds, not the building block
Antibacterial Drug Discovery SecA Inhibitors Structure-Activity Relationship (SAR)

High-Value Application Scenarios for 2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine


Regioselective Synthesis of 2-Substituted Thiazolopyrimidine Libraries

This is the core application. Researchers can exploit the established higher reactivity of the C2 chlorine to perform selective nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides [1]. This allows for the creation of compound libraries with diversity at the 2-position while preserving the 5-amino group for further parallel derivatization, such as diazotization and subsequent halogenation, a regioselective sequence validated in the literature [1]. Using the mono-chloro compound avoids the complexity of statistical mixtures and tedious purifications associated with the non-selective 2,7-dichloro analog.

Targeted Synthesis of Antibacterial SecA Inhibitor Analogs

For groups engaged in antibacterial drug discovery targeting the SecA ATPase, this compound is the designated starting material for a published and successful synthetic route [1]. By following the established protocols, researchers can directly generate the known 5-amino-thiazolo[4,5-d]pyrimidine scaffold and elaborate it to access the chemical space around the initial inhibitors. This derisks the project by providing a validated entry point into a novel chemotype, avoiding the time and cost of developing a de novo synthetic strategy for a less proven scaffold.

Purine Nucleoside Analog Scaffold Construction

Given that thiazolo[4,5-d]pyrimidines are established analogs of purines , this compound serves as a versatile template for constructing modified nucleoside mimetics. The 2-chloro handle allows for initial diversification, while the 5-amino group offers a synthetic node for coupling to sugar moieties or other ribose surrogates. This approach is relevant to medicinal chemistry programs focused on antiviral and anticancer targets where purine nucleoside analogs have proven clinically effective.

Application
Selection Property
Validation Focus
Regioselective 2‑substituted library synthesis
Single reactive C2 chlorine handle
Regioselectivity and sequential derivatization efficiency
SecA inhibitor analog generation
Published synthetic precedent
Method reproducibility and SAR expansion
Purine nucleoside mimetic scaffold construction
Purine isostere with functionalization nodes
Nucleoside elaboration and target engagement
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